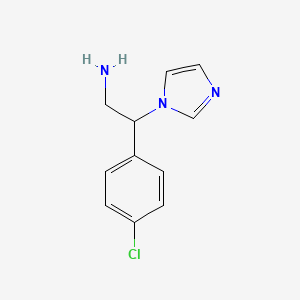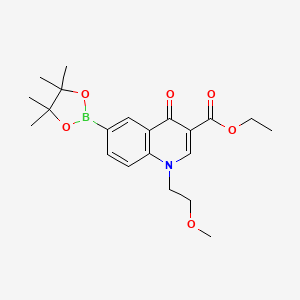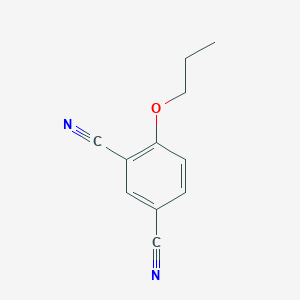
2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine is a chemical compound that features a chlorophenyl group and an imidazole ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine typically involves the reaction of 4-chlorobenzyl chloride with imidazole under basic conditions. The reaction may proceed as follows:
- Dissolve 4-chlorobenzyl chloride in an appropriate solvent such as dichloromethane.
- Add imidazole and a base such as potassium carbonate.
- Stir the reaction mixture at room temperature or under reflux conditions until the reaction is complete.
- Purify the product using column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions may target the imidazole ring or the chlorophenyl group, leading to various reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or activating their functions. The chlorophenyl group may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol: Similar structure but with an alcohol group instead of an amine.
2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)acetic acid: Contains a carboxylic acid group.
2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)propane: A similar compound with a different alkyl chain.
Uniqueness
2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-imidazol-1-ylethanamine |
InChI |
InChI=1S/C11H12ClN3/c12-10-3-1-9(2-4-10)11(7-13)15-6-5-14-8-15/h1-6,8,11H,7,13H2 |
InChI Key |
ZPGHKIHSABSGNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN)N2C=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12095620.png)



![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-ethylpyrimidine-2,4-dione](/img/structure/B12095634.png)
![Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]-](/img/structure/B12095646.png)

![9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine](/img/structure/B12095663.png)



![[3,4,6-Triacetyloxy-5-[(2-acetyloxyacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B12095689.png)

